4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole
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Overview
Description
The compound "4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole" belongs to the pyrazole class, which is known for its versatility in chemical synthesis and applications in various fields, excluding its usage in drug development and pharmacology to focus on the scientific aspects.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of various substituted phenyl hydrazides with acetyl acetones in the presence of acetic acid as a medium. This method is facilitated by the facile synthesis process, allowing for the introduction of diverse substituents into the pyrazole ring to modify its chemical and physical properties for targeted applications (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including X-ray diffraction and spectroscopic methods (IR-NMR), reveals detailed insights into their geometry, bonding, and electronic structures. These studies help in understanding the conformational flexibility and the molecular electrostatic potential distribution, which are crucial for predicting the reactivity and interactions of these compounds with other molecules (Inkaya et al., 2012).
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions that highlight their reactivity and functional group transformations. These reactions include cyclization, substitution, and condensation processes, which are pivotal in synthesizing novel compounds with potential biological activities. The chemical structures of these synthesized compounds are characterized by analytical and spectral methods, providing insights into their reactivity patterns and chemical properties (Rai et al., 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structures, are influenced by their molecular arrangements and intermolecular interactions. X-ray crystallography studies reveal the presence of hydrogen bonding and π-π interactions, contributing to the stability and solubility of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazoles, including acidity, basicity, and nucleophilicity, are defined by their molecular structure. These properties are essential for their reactivity and applications in synthesis. Studies involving DFT calculations and spectroscopic analyses provide a comprehensive understanding of the electronic structure, helping in the design of pyrazole derivatives with desired chemical properties (Halim & Ibrahim, 2022).
properties
IUPAC Name |
4-[3-(1-methoxyethyl)phenyl]-3-(methoxymethyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-15(14(9-18-3)17-16-10)13-7-5-6-12(8-13)11(2)19-4/h5-8,11H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMDFSFFEAECMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)COC)C2=CC(=CC=C2)C(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-methoxyethyl)phenyl]-3-(methoxymethyl)-5-methyl-1H-pyrazole |
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